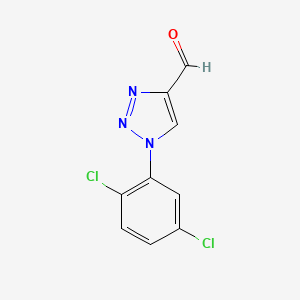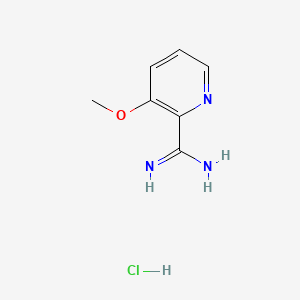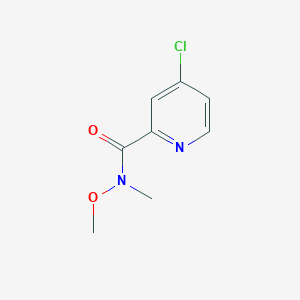
4-Chlor-N-Methoxy-N-methylpyridin-2-carboxamid
Übersicht
Beschreibung
4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide is a chemical compound with the CAS Number: 757251-62-0 . It has a molecular weight of 200.62 and its molecular formula is C8H9ClN2O2 . The IUPAC name for this compound is 4-chloro-N-methoxy-N-methyl-2-pyridinecarboxamide .
Molecular Structure Analysis
The molecular structure of 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide can be represented by the InChI code: 1S/C8H9ClN2O2/c1-11(13-2)8(12)7-5-6(9)3-4-10-7/h3-5H,1-2H3 . This compound has 13 heavy atoms, 3 hydrogen bond acceptors, and no hydrogen bond donors . It has a topological polar surface area of 42.4Ų .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a boiling point of approximately 355.6±27.0°C at 760 mmHg . The compound should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Materialwissenschaft: Verbesserung der Polymereigenschaften
In der Materialwissenschaft wird diese Verbindung auf ihr Potenzial untersucht, Polymere zu modifizieren. Ihre Einarbeitung in Polymerketten könnte die thermische Stabilität und die mechanische Festigkeit verbessern, wodurch Materialien haltbarer und für Hochleistungsanwendungen geeignet werden .
Medizin: Arzneimittelsynthese
4-Chlor-N-Methoxy-N-methylpyridin-2-carboxamid: ist ein wertvolles Zwischenprodukt in der medizinischen Chemie. Es wird bei der Synthese verschiedener Arzneimittel verwendet, insbesondere solcher, die auf neurologische Erkrankungen abzielen, bei denen die Modulation von Pyridin-haltigen Verbindungen von Vorteil ist .
Landwirtschaft: Entwicklung von Pestiziden
Die Derivate der Verbindung werden auf ihre Verwendung bei der Entwicklung neuer Pestizide untersucht. Ihr strukturelles Motiv ist in Molekülen verbreitet, die mit bestimmten Insektenrezeptoren interagieren, was möglicherweise zu effektiveren Schädlingsbekämpfungslösungen führt .
Analytische Chemie: Chromatographie
In der analytischen Chemie kann diese Verbindung als Standard oder Referenzmaterial in der chromatographischen Analyse dienen, um Substanzen in einem Gemisch durch Vergleich von Retentionszeiten und spektralen Daten zu identifizieren oder zu quantifizieren .
Umweltwissenschaften: Abbau von Schadstoffen
Es werden Forschungen durchgeführt, um This compound beim Abbau von Umweltschadstoffen einzusetzen. Seine chemische Struktur kann dazu beitragen, komplexe organische Schadstoffe in weniger schädliche Substanzen aufzubrechen .
Biochemie: Enzyminhibitionstudien
Diese Verbindung wird in der Biochemie für Enzyminhibitionstudien verwendet. Sie kann helfen, die Wechselwirkung zwischen Enzymen und Inhibitoren zu verstehen, was für die Entwicklung von Medikamenten, die auf bestimmte Stoffwechselwege abzielen, entscheidend ist .
Pharmakologie: Pharmakokinetische Modellierung
In der Pharmakologie sind die Eigenschaften der Verbindung für die pharmakokinetische Modellierung wichtig. Sie hilft bei der Vorhersage, wie sich Arzneimittel im Körper verhalten, einschließlich ihrer Absorption, Verteilung, Metabolisierung und Ausscheidung .
Organische Chemie: Entwicklung von Katalysatoren
Schließlich wird in der organischen Chemie This compound bei der Entwicklung von Katalysatoren verwendet, die eine Vielzahl von chemischen Reaktionen ermöglichen können, was möglicherweise zu effizienteren und nachhaltigeren chemischen Prozessen führt .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-N-methoxy-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)7-5-6(9)3-4-10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRHMIUYUJSUQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NC=CC(=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20705484 | |
| Record name | 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757251-62-0 | |
| Record name | 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
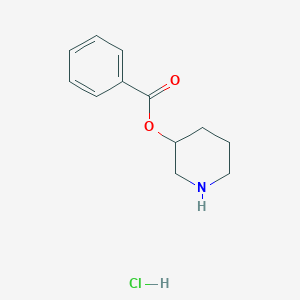


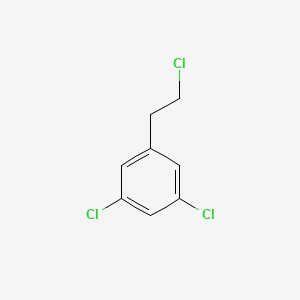

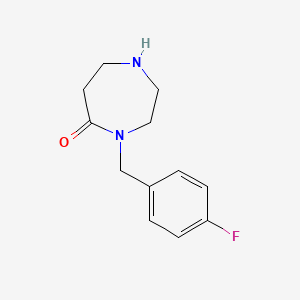
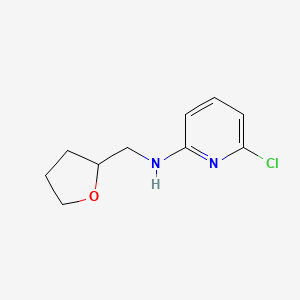

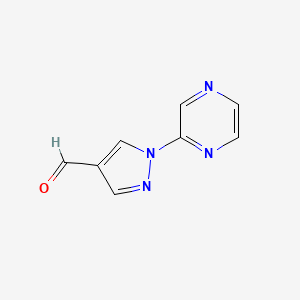
![{[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B1455283.png)

![2-Imidazo[1,2-a]pyridin-2-ylbutanoic acid hydrochloride](/img/structure/B1455286.png)
